molecular formula C12H16O3S B12819030 2-(Isopropylsulfonyl)-1-phenylpropan-1-one

2-(Isopropylsulfonyl)-1-phenylpropan-1-one

Cat. No.: B12819030
M. Wt: 240.32 g/mol
InChI Key: AZBOGFAMVGLNLH-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(Isopropylsulfonyl)-1-phenylpropan-1-one is defined by the spatial arrangement of its sulfonyl, phenyl, and ketone groups. The isopropylsulfonyl moiety introduces steric bulk at the second carbon of the propan-1-one backbone, creating distinct rotational conformers. Conformational analysis via computational methods, such as density functional theory (DFT) and molecular mechanics, reveals three primary minima on the potential energy surface corresponding to staggered and gauche orientations of the isopropylsulfonyl group relative to the phenyl ring.

Newman projections along the C1–C2 bond highlight torsional strain between the sulfonyl oxygen atoms and the adjacent carbonyl group. The lowest-energy conformation adopts a staggered arrangement where the isopropyl group’s methyl substituents are oriented 180° from the phenyl ring, minimizing van der Waals repulsions. Rotational barriers between conformers range from 2.5–4.1 kcal/mol, as calculated using the AMS driver’s ForceField engine.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

1-phenyl-2-propan-2-ylsulfonylpropan-1-one

InChI

InChI=1S/C12H16O3S/c1-9(2)16(14,15)10(3)12(13)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

AZBOGFAMVGLNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)-1-phenylpropan-1-one typically involves the reaction of phenylpropanone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Phenylpropanone+Isopropylsulfonyl chlorideBaseThis compound\text{Phenylpropanone} + \text{Isopropylsulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} Phenylpropanone+Isopropylsulfonyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfonyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(Isopropylsulfonyl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(isopropylsulfonyl)-1-phenylpropan-1-one, a comparative analysis with structurally related propanone derivatives is provided below.

Structural and Functional Group Analysis

Compound Name Substituents/Functional Groups Key Features
This compound Phenyl, isopropylsulfonyl, ketone High polarity due to sulfonyl group; used in radical-mediated alkylation .
2-Hydroxy-2-methyl-1-phenylpropan-1-one (BENZOYL ISOPROPANOL) Phenyl, hydroxyl, methyl, ketone Hydroxyl group increases polarity and hydrogen-bonding potential; potential use in photopolymerization .
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-Ethylphenyl, methyl, ketone Ethyl group enhances lipophilicity; used in fragrance and polymer synthesis .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Chlorophenyl, cyclopropyl, ketone Chlorine substituent increases electrophilicity; applications in agrochemical intermediates .
2-(Ethylamino)-1-phenylpropan-1-one (Ethcathinone) Phenyl, ethylamino, ketone Amino group enables psychoactivity; regulated as a stimulant .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability/Storage Requirements
This compound 56–59 Likely polar solvents (e.g., DMSO) −20°C; combustible solid
2-Hydroxy-2-methyl-1-phenylpropan-1-one Not reported Polar solvents (ethanol, water) Ambient (hydroxyl group may reduce thermal stability)
1-(4-Ethylphenyl)-2-methylpropan-1-one Not reported Organic solvents (e.g., acetone) Stable at room temperature
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Not reported Chlorinated solvents Stable under inert conditions
2-(Ethylamino)-1-phenylpropan-1-one Not reported Polar aprotic solvents Sensitive to oxidation

Biological Activity

2-(Isopropylsulfonyl)-1-phenylpropan-1-one is a sulfonyl compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has implications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

  • Molecular Formula : C12H16O3S
  • Molecular Weight : 240.32 g/mol
  • IUPAC Name : this compound

The compound features a sulfonyl group attached to a phenylpropanone structure, which enhances its reactivity and potential biological effects. Its sulfonyl moiety allows for participation in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms are proposed:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
  • Gene Expression Regulation : It may affect the expression of genes involved in metabolic processes and cell proliferation.

Biological Activity Studies

Research on the biological activity of this compound has revealed several promising effects:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and specific microorganism tested.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, though further studies are needed to elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Phenylpropan-1-oneSimple ketone structure without sulfonyl groupCommonly used as a solvent and intermediate
2-(Methylsulfonyl)-1-phenylpropan-1-oneContains a methylsulfonyl groupExhibits different reactivity due to methyl group
2-(Tert-butylsulfonyl)-1-phenylpropan-1-oneTert-butyl instead of isopropylIncreased steric hindrance affecting reactivity

The distinct sulfonamide structure of this compound enhances its utility as a reagent while potentially providing unique biological activities compared to simpler ketones.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
  • In Vitro Cancer Cell Line Study :
    • Research involving various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers.
    • The study highlighted the potential for further development as an anticancer agent.
  • Mechanistic Investigation :
    • A detailed mechanistic study focused on the interaction between the compound and specific enzyme targets.
    • Findings suggested that the compound could serve as an inhibitor for key metabolic enzymes involved in cancer metabolism.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(Isopropylsulfonyl)-1-phenylpropan-1-one, and what critical reaction parameters must be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Core Formation : Friedel-Crafts acylation of benzene with propionyl chloride to yield 1-phenylpropan-1-one.

Sulfonation : Reaction with isopropylsulfonyl chloride under controlled temperature (0–5°C) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the sulfonyl group.

  • Key Parameters : Strict anhydrous conditions, stoichiometric control of sulfonating agent, and post-reaction quenching to prevent over-sulfonation.
  • Validation : Intermediate characterization via 1H NMR^1 \text{H NMR} (δ 2.8–3.2 ppm for sulfonyl-adjacent protons) and mass spectrometry (parent ion at m/z 252) .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl moiety and verifying structural integrity?

  • Methodological Answer :

  • IR Spectroscopy : Strong S=O asymmetric stretching vibrations at 1150–1300 cm1^{-1}.
  • 1H NMR^1 \text{H NMR} : Splitting patterns of isopropyl protons (δ 1.2–1.4 ppm, doublet of septets) and deshielded ketone protons (δ 3.5–4.0 ppm).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement (R-factor < 5% acceptable for small molecules) .

Q. What purification methods are recommended to isolate this compound from common by-products?

  • Methodological Answer :

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent. Monitor fractions via TLC (Rf ≈ 0.4).
  • Recrystallization : Use ethanol/water mixtures (70:30) to remove unreacted sulfonyl chloride derivatives.
  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient for high-purity isolation (≥98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which functionals are most accurate?

  • Methodological Answer :

  • Functional Selection : B3LYP hybrid functional (combines exact exchange and gradient corrections) shows <3 kcal/mol deviation in thermochemical properties for sulfonyl-containing systems .
  • Basis Sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electronic excitation modeling.
  • Validation : Compare computed dipole moments (e.g., ~4.5 D) with experimental gas-phase data. Discrepancies >10% suggest basis set inadequacy .

Q. How can contradictions between experimental and computational geometric parameters (e.g., bond angles) be resolved?

  • Methodological Answer :

  • X-ray vs. DFT : For discrepancies in sulfonyl group geometry (e.g., O=S=O angle), prioritize X-ray data (accuracy ±0.01 Å). Adjust DFT settings (e.g., dispersion corrections) to align with crystallographic results.
  • Error Analysis : Systematic errors in DFT often arise from neglecting solvent effects—re-run calculations with implicit solvation models (e.g., PCM for acetone) .

Q. What mechanistic insights explain the sulfonation regioselectivity in this compound’s synthesis?

  • Methodological Answer :

  • Electrophilic Pathway : Sulfonyl group addition occurs para to the ketone due to electron-withdrawing effects of the carbonyl, directing electrophiles to the meta position of the benzene ring.
  • Kinetic Control : Low-temperature conditions favor para substitution; elevated temperatures may lead to isomerization.
  • Supporting Data : Isotopic labeling (e.g., 13C^{13} \text{C}-labeled ketone) combined with 1H-13C^1 \text{H-}^{13} \text{C} HSQC NMR can track positional fidelity .

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